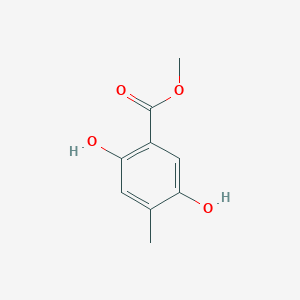
Methyl 2,5-dihydroxy-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反应分析
Types of Reactions
Methyl 2,5-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学研究应用
Methyl 2,5-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2,5-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, its potential anticancer effects may be due to its ability to induce apoptosis in cancer cells by activating specific caspases and other apoptotic pathways. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
- Methyl 2,4-dihydroxybenzoate
- Methyl 2,6-dihydroxybenzoate
- Methyl 2,5-dihydroxy-4-methoxybenzoate
Uniqueness
Methyl 2,5-dihydroxy-4-methylbenzoate is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets, potentially leading to different therapeutic effects.
属性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
methyl 2,5-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,10-11H,1-2H3 |
InChI 键 |
VNHDJWAEIAXWOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


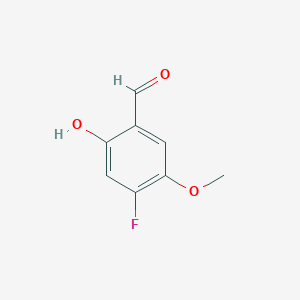


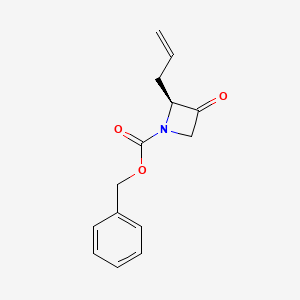
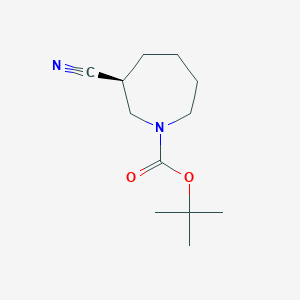
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
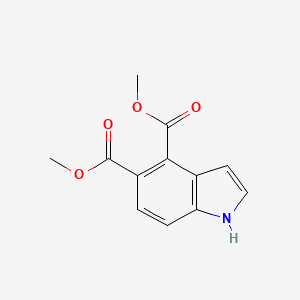
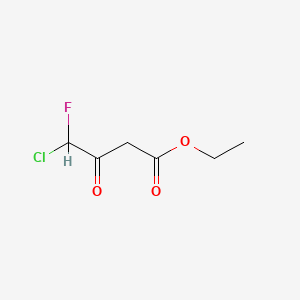
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
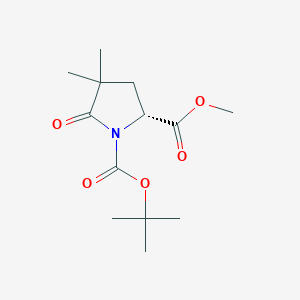
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

